

An In-depth Technical Guide to 4,6-Dimethylpyridine-2,3-diamine

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Compound of Interest

Compound Name: 4,6-Dimethylpyridine-2,3-diamine

CAS No.: 50850-16-3

Cat. No.: B1589671

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Introduction

In the landscape of modern medicinal chemistry and materials science, heterocyclic scaffolds form the bedrock of innovation. Among these, pyridine-based structures are exceptionally prominent due to their versatile reactivity and profound impact on pharmacological activity. This guide provides a detailed technical overview of **4,6-Dimethylpyridine-2,3-diamine**, a key heterocyclic building block. We will explore its chemical identity, synthesis, reactivity, and critical applications, particularly its role as a precursor to complex, biologically active molecules. This document is intended for researchers and professionals in drug development and organic synthesis who require a deep, practical understanding of this valuable scaffold.

Chemical Identity and Nomenclature

A precise understanding of a compound's identity is the foundation of all subsequent research and development.

IUPAC Name

The formal IUPAC name for this compound is **4,6-dimethylpyridine-2,3-diamine**.^[1]

Synonyms

In literature and commercial catalogs, this compound is frequently referenced by several alternative names, including:

- [2,3-diamino-4,6-dimethylpyridine\[1\]](#)
- [4,6-DIMETHYL-2,3-PYRIDINEDIAMINE\[1\]](#)
- [2,3-diamino-4,6-lutidine\[1\]](#)
- [2,3-PYRIDINEDIAMINE, 4,6-DIMETHYL-\[1\]](#)

Chemical Identifiers

For unambiguous identification across databases and regulatory frameworks, the following identifiers are crucial:

- CAS Number: [50850-16-3\[1\]](#)
- PubChem CID: [11029902\[1\]](#)
- EC Number: [116-286-6\[1\]](#)

Table 1: Core Physicochemical Properties

The fundamental properties of **4,6-Dimethylpyridine-2,3-diamine** are summarized below. These computed values are essential for experimental design, including reaction stoichiometry and solvent selection.

Property	Value	Source
Molecular Formula	C ₇ H ₁₁ N ₃	PubChem[1]
Molecular Weight	137.18 g/mol	PubChem[1]
Monoisotopic Mass	137.0953 Da	PubChem[1]
XLogP3 (Predicted)	0.6	PubChem[1]
Hydrogen Bond Donors	2	PubChem[1]
Hydrogen Bond Acceptors	3	PubChem[1]

Synthesis and Characterization

While **4,6-Dimethylpyridine-2,3-diamine** is commercially available, understanding its synthesis provides context for its purity, potential side products, and derivatization strategies. The synthesis of diaminopyridines often involves the reduction of a corresponding nitro-amino pyridine.

A general and established route to ortho-diaminopyridines involves the reduction of an ortho-nitroaminopyridine precursor.[2] For the target molecule, this would typically start from 2-amino-4,6-dimethyl-3-nitropyridine. The reduction of the nitro group can be achieved using various reagents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with Pd/C, to yield the desired vicinal diamine.[2]

A related synthesis for a derivative, 5-(benzyloxy)-**4,6-dimethylpyridine-2,3-diamine**, was achieved via the deprotection of a phthalimide-protected amine using hydrazine in a THF-EtOH solvent system.[3] This highlights a common strategy where one of the amino groups is introduced via a protected precursor.

Characterization: Structural confirmation relies on standard spectroscopic methods.[4][5][6][7]

- ¹H NMR: The spectrum would be expected to show a singlet for the aromatic proton on the pyridine ring, two distinct singlets for the non-equivalent methyl groups, and broad signals for the two amine (-NH₂) groups.

- ^{13}C NMR: The spectrum will display seven distinct carbon signals: five for the pyridine ring (three quaternary, two CH) and two for the methyl groups.
- Mass Spectrometry: The molecular ion peak ($[\text{M}]^+$) would be observed at $m/z \approx 137.0953$, confirming the elemental composition. Predicted collision cross-section (CCS) values for various adducts, such as $[\text{M}+\text{H}]^+$, are also available and can aid in advanced mass spectrometry-based identification.[\[8\]](#)

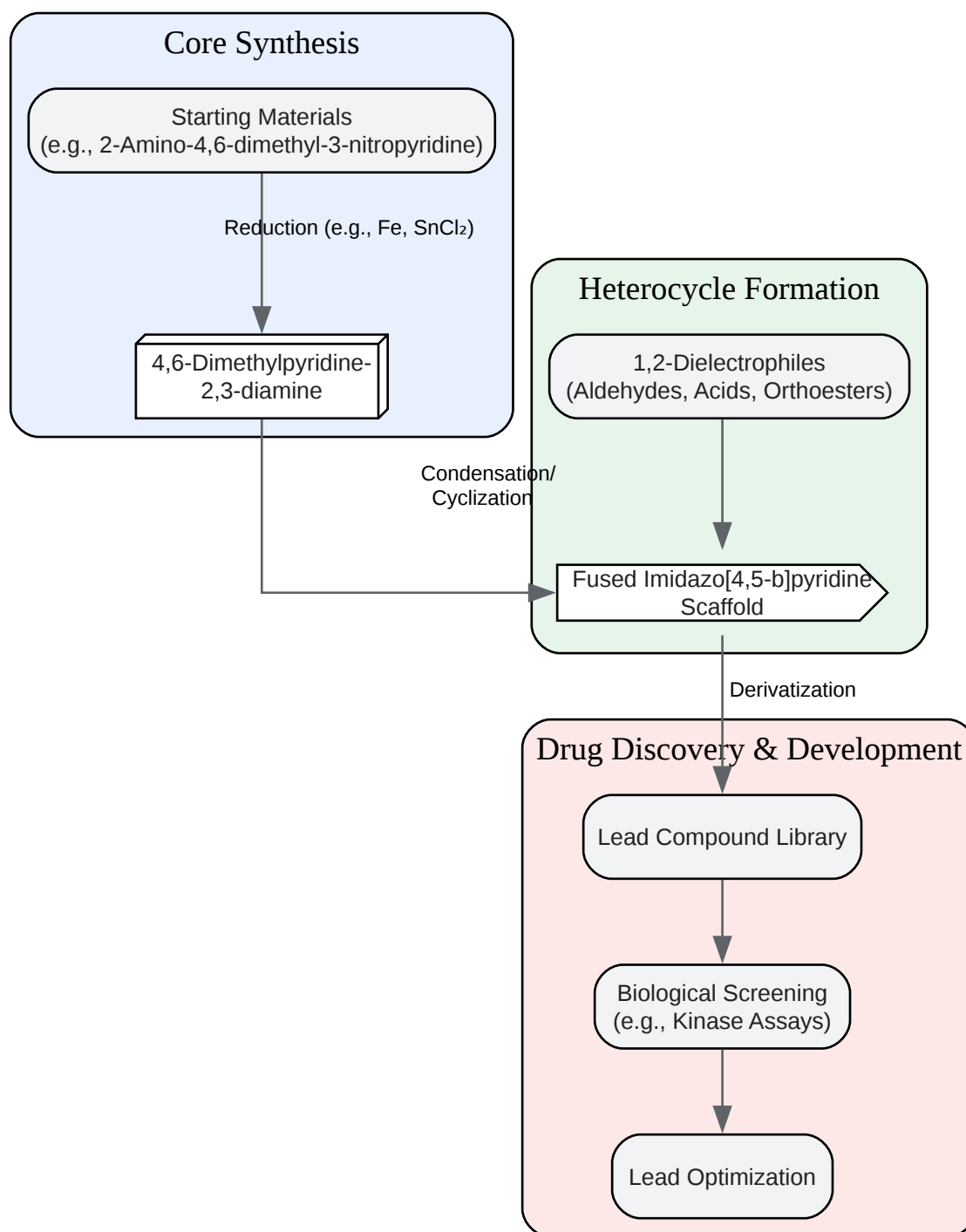
Reactivity and Application as a Synthetic Scaffold

The true value of **4,6-Dimethylpyridine-2,3-diamine** lies in its utility as a synthetic intermediate. The vicinal (ortho) diamine functionality is a powerful nucleophilic unit, enabling the construction of fused heterocyclic ring systems.

The primary mode of reactivity involves a double condensation reaction with 1,2-dielectrophiles. This approach provides a direct and efficient pathway to various bicyclic heterocycles, most notably imidazo[4,5-b]pyridines, which are structural analogues of purines.[\[9\]](#)

Logical Workflow: From Diamine to Bioactive Scaffolds

The strategic importance of this diamine is best illustrated by its role in a drug discovery workflow. It serves as a foundational building block for generating molecular diversity.



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Caption: From Building Block to Drug Candidate.

Applications in Medicinal Chemistry

The imidazo[4,5-b]pyridine core, readily accessible from **4,6-dimethylpyridine-2,3-diamine**, is a "privileged structure" in medicinal chemistry.[9] Its structural similarity to endogenous purines allows molecules containing this scaffold to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes.

Recent research highlights the utility of the imidazo[4,5-b]pyridine scaffold in developing:

- **Mitochondrial Uncouplers:** Derivatives have been investigated for treating metabolic dysfunction-associated steatohepatitis (MASH) by modulating cellular energy expenditure. [10]
- **Kinase Inhibitors:** The diaminopyrimidine framework is a cornerstone in the design of inhibitors for enzymes like Focal Adhesion Kinase (FAK), which are implicated in cancer progression.[11]
- **Antiparasitic Agents:** Azabenzimidazoles derived from diaminopyridines have shown potential as anti-plasmodial agents in the fight against malaria.

The synthesis of these complex molecules often relies on a key cyclocondensation step. For instance, reacting 2,3-diaminopyridine with an aldehyde under oxidative conditions is a common method to form the imidazole ring.[12]

Exemplary Experimental Protocol: Synthesis of a 2-Substituted Imidazo[4,5-b]pyridine

To illustrate the practical application of **4,6-Dimethylpyridine-2,3-diamine**, the following protocol outlines a general procedure for its condensation with an aromatic aldehyde. This reaction is a cornerstone for building libraries of potential drug candidates.

Objective: To synthesize 2-Aryl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine via oxidative cyclocondensation.

Materials:

- **4,6-Dimethylpyridine-2,3-diamine** (1.0 eq)
- **Substituted Aromatic Aldehyde** (1.05 eq)

- Ethanol (as solvent)
- Catalyst (e.g., a catalytic amount of p-toluenesulfonic acid, optional)
- Oxidant (Air, or optionally an additive like $\text{Na}_2\text{S}_2\text{O}_4$ for reductive cyclization from a nitro precursor)[12]

Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add **4,6-Dimethylpyridine-2,3-diamine** (1.0 eq) and ethanol. Stir until the diamine is fully dissolved.
- **Reagent Addition:** Add the substituted aromatic aldehyde (1.05 eq) to the solution. If using an acid catalyst, add it at this stage.
- **Reaction Execution:** Heat the mixture to reflux (approx. 78 °C for ethanol). The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials. For simple oxidative cyclocondensation, refluxing in the presence of air is often sufficient.[12]
- **Work-up and Isolation:** Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure 2-Aryl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine.

Workflow Diagram: Experimental Synthesis



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Caption: Step-by-step synthesis workflow.

Safety and Handling

As with any laboratory chemical, proper handling of **4,6-Dimethylpyridine-2,3-diamine** is essential. According to the Globally Harmonized System (GHS) classifications, this compound presents several hazards.[1]

- Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332).[1]
- Irritation: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

Recommended Precautions:

- Use in a well-ventilated fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.
- Avoid inhalation of dust or vapors.
- Prevent contact with skin and eyes.

Conclusion

4,6-Dimethylpyridine-2,3-diamine is more than a simple chemical; it is a versatile and powerful tool in the arsenal of synthetic and medicinal chemists. Its ortho-diamine functionality provides a reliable entry point for constructing complex, fused heterocyclic systems like imidazo[4,5-b]pyridines, which are of significant interest in drug discovery. A thorough understanding of its properties, reactivity, and handling is crucial for leveraging its full potential in the development of novel therapeutics and advanced materials.

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